4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
4-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 2413838-13-6) is a boronic ester derivative with the molecular formula C₁₅H₂₀BNO₄ and a molecular weight of 289.13 g/mol. Its structure features a benzonitrile core substituted at the 3-position with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 4-position with a methoxymethoxy (MOM) protecting group. The MOM group enhances solubility and stability during synthetic processes, while the boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .
This compound is primarily utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a key building block in the preparation of paltusotine (CRN00808), an investigational HIV-1 treatment, via palladium-catalyzed coupling with bromoquinoline derivatives (62% yield) . Additionally, it has been employed in the synthesis of naphthyridine carboxamide derivatives, such as compound 39, through amide bond formation (86% yield) .
Properties
IUPAC Name |
4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-8-11(9-17)6-7-13(12)19-10-18-5/h6-8H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERBWXOEAHHFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)OCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with a benzonitrile derivative.
Methoxymethoxy Substitution: The benzonitrile derivative undergoes a substitution reaction to introduce the methoxymethoxy group.
Dioxaborolane Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolan group enables this compound to act as a boronic ester partner in Suzuki-Miyaura couplings. These reactions typically proceed under palladium catalysis to form biaryl or heteroaryl systems.
| Reaction Conditions | Substrates | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, 110°C | 4-Bromo-azaindole derivatives | 87% | |
| Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 80°C | Aryl halides | 72–89% |
Mechanistic Insights :
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The boronic ester undergoes transmetallation with palladium intermediates, facilitating carbon-carbon bond formation.
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Steric and electronic effects of the methoxymethoxy group influence reaction rates and regioselectivity.
Deprotection of Methoxymethoxy Group
The methoxymethoxy (MOM) group serves as a protective moiety for hydroxyl groups, removable under acidic or basic conditions:
| Deprotection Method | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (2M) in methanol, 55°C, 18h | Cleavage to free hydroxyl | |
| Basic conditions | K₂CO₃ in methanol, 55°C, 18h | Partial deprotection |
Applications :
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Sequential functionalization of the aromatic ring (e.g., introducing alkyl/aryl groups post-deprotection).
Nitrile Functionalization
The benzonitrile group undergoes transformations such as reduction, hydrolysis, or cycloaddition:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Reduction to amine | CoCl₂·6H₂O, NaBH₄, MeOH/THF, 0°C to RT | Primary amine | 65% | |
| Hydrolysis to amide | H₂O₂, NaOH, H₂O, 60°C | Benzamide derivative | 78% |
Key Observations :
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Nitrile reduction requires careful control of stoichiometry to avoid over-reduction .
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Hydrolysis to amides proceeds efficiently under mild oxidative conditions.
Stability and Side Reactions
The compound exhibits stability in aprotic solvents (e.g., THF, DCM) but degrades under prolonged exposure to moisture or strong acids/bases:
| Condition | Effect | Mitigation Strategy |
|---|---|---|
| Ambient moisture (≥50% RH) | Partial hydrolysis of boronic ester | Storage at <15°C in sealed vials |
| Strong acids (e.g., H₂SO₄) | Decomposition of MOM and boronate groups | Use buffered conditions |
Scientific Research Applications
4-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the dioxaborolane moiety acts as a boron source, facilitating the formation of biaryl bonds through a palladium-catalyzed cross-coupling reaction. The methoxymethoxy group can serve as a protecting group, stabilizing reactive intermediates during synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be contextualized by comparing it to analogous boronate-containing benzonitriles and related arylboronates.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects :
- The methoxymethoxy (MOM) group in the target compound provides hydrolytic stability compared to the simpler methoxy group in its analog (CAS 171364-82-2), which may lack similar protection during acidic/basic conditions .
- Silylated derivatives (e.g., compound 2ab in ) exhibit enhanced steric bulk, reducing reactivity in cross-coupling but improving selectivity in hydrogenation reactions .
Reactivity in Cross-Coupling :
- The target compound achieves 62% yield in Suzuki-Miyaura couplings for HIV drug intermediates , outperforming silylated analogs (e.g., 2ad , 17% yield in hydrogenation) due to optimized steric and electronic profiles .
- Simpler boronate benzonitriles (e.g., CAS 171364-82-2) are preferred in material science for constructing meta-terphenyl-linked dyads, where solubility is less critical .
Pharmaceutical vs. Material Applications: The MOM group’s ortho-position to the boronate in the target compound facilitates regioselective coupling in drug synthesis , whereas para-substituted boronates (e.g., ) are tailored for planar donor-acceptor systems in optoelectronics .
Cost and Availability :
- The target compound is a high-cost specialty chemical (~$2,142/2.5 g) due to its niche applications, whereas simpler analogs (e.g., CAS 171364-82-2) are more affordable and widely available .
Biological Activity
4-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, therapeutic applications, and safety profile.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it is associated with the modulation of the cereblon E3 ubiquitin ligase complex. This interaction is critical for the degradation of key transcription factors involved in multiple myeloma and other cancers. The compound may also exhibit properties similar to other boron-containing compounds that have been shown to interfere with cellular signaling pathways.
Antitumor Activity
Research indicates that compounds containing boron atoms can influence tumor growth by modulating gene expression related to oncogenesis. The specific activity of this compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated significant antitumor effects in preclinical models.
Case Studies
- Multiple Myeloma : In studies involving cereblon ligands, similar compounds have shown efficacy in inducing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells. This suggests that this compound may possess similar properties .
- BRD4 Inhibition : Compounds targeting BRD4 have been highlighted for their potential in cancer therapy. The structural characteristics of this compound suggest it may inhibit BRD4-mediated transcriptional activation of oncogenes such as c-MYC. Preclinical studies show that BRD4 inhibitors can suppress tumor growth in various cancer models .
Safety Profile
The safety profile of this compound is crucial for its therapeutic use. Preliminary data indicate that compounds with similar structures can cause skin irritation and are harmful if ingested . Further toxicological studies are needed to establish a comprehensive safety profile.
Comparative Analysis Table
Q & A
Q. What are the primary synthetic applications of this compound in organic chemistry?
This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, particularly in synthesizing aromatic heterocycles and donor-acceptor dyads. The boronate group enables coupling with aryl halides or triflates under palladium catalysis. For example, it has been employed in meta-terphenyl-linked dyads for intramolecular charge transfer studies . Typical conditions involve Pd(PPh₃)₄ as a catalyst, a base like Cs₂CO₃, and anhydrous solvents (e.g., THF or DMF) at 80–100°C for 12–24 hours.
Q. How can researchers confirm the identity and purity of this compound given limited supplier data?
Key methods include:
- ¹H/¹³C NMR : Compare experimental spectra with theoretical predictions using the provided SMILES string (e.g.,
COC1=CC=C(C#N)C=C1B2OC(C)(C)C(C)(C)O2). The methoxymethoxy group (δ ~3.4–3.6 ppm) and nitrile (C≡N, no proton signal) are diagnostic . - HPLC-MS : Verify molecular ion peaks (theoretical m/z: 259.11 for [M+H]⁺) and assess purity (>95% by UV at 254 nm).
- Elemental Analysis : Confirm %C, %H, and %N align with the formula C₁₄H₁₈BNO₃ .
Q. What storage conditions are recommended to maintain stability?
Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Desiccate to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling with sterically hindered substrates?
Challenges include slow transmetallation and competing proto-deboronation. Strategies:
- Ligand selection : Bulky ligands like SPhos or XPhos improve coupling efficiency with ortho-substituted aryl halides .
- Solvent/base tuning : Use toluene with K₃PO₄ for enhanced solubility of hydrophobic substrates .
- Temperature control : Gradual heating (40°C → 100°C) minimizes side reactions . Example: A 62% yield was achieved for a triazine derivative using CsF as a base at 40°C for 20 hours .
Q. How do electronic effects of substituents influence reactivity in cross-coupling?
The electron-withdrawing nitrile group meta to the boronate enhances electrophilicity at the coupling site, accelerating transmetallation. However, the methoxymethoxy group (electron-donating) may reduce oxidative addition rates with electron-rich aryl halides. Competitive pathways can be analyzed via Hammett plots or DFT calculations .
Q. What methodologies enable the incorporation of this compound into stimuli-responsive biomaterials?
The boronate ester can react with peroxides (e.g., H₂O₂) to release active molecules. For example, it has been used in ROS-responsive protein conjugates for targeted cancer therapy. Key steps:
- Conjugate the boronate to a masking group (e.g., 4-nitrophenyl carbonate).
- Trigger release in high-ROS environments (e.g., tumor cells) to restore bioactivity .
Q. How can competing protodeboronation be minimized during coupling?
- Additive screening : Addition of NaI or LiCl suppresses proto-deboronation by stabilizing the Pd intermediate .
- Low-temperature protocols : Reactions at 0–25°C reduce side reactions, though coupling rates may slow.
- Microwave-assisted synthesis : Shortens reaction times, improving yields (e.g., 75% in 1 hour vs. 24 hours conventionally) .
Key Research Gaps
- Mechanistic studies on the role of the nitrile group in stabilizing transition states during coupling.
- In vivo stability profiles of boronate-containing bioconjugates for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
